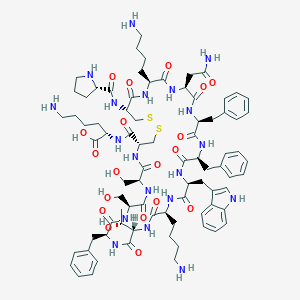

Cortistatin14

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPLNQJNRBRNY-WYYADCIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H113N19O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583202 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1721.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186901-48-4 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Intricate Signaling Networks of Cortistatin-14 in the Central Nervous System: A Technical Guide

Abstract

Cortistatin-14 (CST-14), a neuropeptide with significant structural homology to somatostatin, has emerged as a pleiotropic modulator of neuronal function within the central nervous system (CNS). Its diverse physiological roles, ranging from the regulation of sleep and cognition to its anticonvulsant and antidepressant-like effects, are underpinned by its ability to engage multiple G protein-coupled receptors (GPCRs) and initiate a cascade of distinct intracellular signaling events. This technical guide provides a comprehensive exploration of the signaling pathways activated by CST-14 in the CNS, designed for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of CST-14's interactions with its primary receptors—the five somatostatin receptor subtypes (sst1-5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MrgX2)—and elucidate the downstream effector systems that mediate its profound neurological effects. This guide will further provide detailed, field-proven methodologies for the experimental interrogation of these pathways, ensuring a robust and validated approach to understanding CST-14 neurobiology.

Introduction: Cortistatin-14, a Multifaceted Neuromodulator

First identified for its predominantly cortical expression and its ability to depress neuronal activity, Cortistatin-14 is a cyclic neuropeptide that stands at the crossroads of several critical signaling networks in the brain.[1][2] While sharing 11 of its 14 amino acids with somatostatin-14, CST-14 exhibits a unique pharmacological profile that confers distinct physiological functions.[1] Its co-localization with GABA in cortical and hippocampal interneurons suggests a key role in regulating neuronal excitability and synaptic transmission.[3] The multifaceted nature of CST-14's actions necessitates a detailed understanding of its receptor engagement and the subsequent intracellular signaling cascades, which are pivotal for the development of novel therapeutics targeting neurological and psychiatric disorders.

The Somatostatin Receptor Axis: A Dominant Pathway for Neuronal Inhibition

The primary signaling conduit for Cortistatin-14 in the CNS is the family of five somatostatin receptors (sst1-5), to which it binds with high affinity.[4][5] These receptors are canonically coupled to pertussis toxin-sensitive inhibitory G proteins (Gi/o), initiating a signaling cascade that culminates in the suppression of neuronal activity.[6]

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

Upon binding of CST-14 to sst receptors, particularly the sst2A subtype, the heterotrimeric G protein dissociates, releasing the Gαi/o subunit.[6] This subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resultant decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA), a key downstream effector that phosphorylates numerous substrates, including ion channels and transcription factors. This pathway is fundamental to the inhibitory actions of CST-14 on neuronal firing and neurotransmitter release.[7]

Experimental Protocol: Quantification of cAMP Modulation by Cortistatin-14

This protocol outlines a competitive immunoassay for the quantitative determination of intracellular cAMP levels in response to CST-14 stimulation.

-

Cell Preparation:

-

Culture a suitable neuronal cell line endogenously or recombinantly expressing the sst receptor subtype of interest (e.g., CHO-K1 cells stably expressing sst2A).

-

Seed the cells in a 96-well plate at an optimal density and allow them to adhere overnight.[8]

-

Prior to the assay, aspirate the culture medium and replace it with a serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]

-

-

Agonist/Antagonist Treatment:

-

Prepare serial dilutions of Cortistatin-14 and a standard Gαs-coupled receptor agonist (e.g., forskolin, to induce a measurable baseline of cAMP).

-

Add the compounds to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.[10]

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

Perform the cAMP measurement according to the manufacturer's instructions, typically involving a competitive binding reaction between cellular cAMP and a labeled cAMP tracer for a limited number of antibody binding sites.[11][12]

-

Read the plate on a compatible reader (e.g., a microplate reader for absorbance, fluorescence, or luminescence-based assays).

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the cAMP standard.

-

Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the log of the Cortistatin-14 concentration to determine the EC50 or IC50 value.

-

Modulation of Ion Channels: The Basis of Neuronal Hyperpolarization

A significant consequence of Gi/o protein activation by CST-14 is the direct modulation of ion channel activity, leading to a hyperpolarization of the neuronal membrane and a decrease in excitability.

-

Activation of G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits, liberated upon Gi/o activation, directly bind to and activate GIRK channels.[8][13] This interaction increases the open probability of the channel, leading to an efflux of potassium ions and subsequent membrane hyperpolarization.[14][15] This is a key mechanism underlying the inhibitory postsynaptic potentials (IPSPs) mediated by CST-14.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits can also directly interact with and inhibit the activity of N- and P/Q-type voltage-gated calcium channels.[16][17] This reduces calcium influx into the presynaptic terminal, thereby decreasing neurotransmitter release.

Experimental Protocol: Patch-Clamp Electrophysiology to Characterize Ion Channel Modulation

This protocol describes the whole-cell patch-clamp technique to record ion channel currents in neurons and assess their modulation by Cortistatin-14.

-

Cell Preparation:

-

Prepare primary neuronal cultures or acute brain slices containing the neurons of interest.

-

Transfer the preparation to a recording chamber on the stage of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).

-

-

Patch-Clamp Recording:

-

Fabricate glass micropipettes with a tip resistance of 3-5 MΩ and fill with an appropriate intracellular solution.

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.[18]

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of whole-cell currents.[2]

-

-

Data Acquisition and Analysis:

-

Record baseline ion channel activity (e.g., potassium or calcium currents) using appropriate voltage protocols.

-

Bath-apply Cortistatin-14 at various concentrations and record the changes in channel currents.

-

Analyze the data to determine the effect of CST-14 on current amplitude, kinetics, and voltage-dependence.

-

The Ghrelin Receptor (GHS-R1a) Pathway: A Point of Convergence

Cortistatin-14 has been shown to bind to the ghrelin receptor, GHS-R1a, a receptor known for its role in regulating growth hormone release and appetite.[19] While the endogenous ligand for GHS-R1a is acylated ghrelin, CST-14's interaction with this receptor suggests a potential for cross-talk between these two neuropeptide systems. The canonical signaling pathway for GHS-R1a involves coupling to Gαq/11 proteins.[14]

Gαq/11-Mediated Phospholipase C Activation

Activation of GHS-R1a by its agonist leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to its receptors, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which can then phosphorylate a variety of cellular targets. While this is the established pathway for ghrelin, the precise downstream consequences of CST-14 binding to GHS-R1a in the CNS are still under active investigation.

The MrgX2 Receptor: A Novel Avenue for CST-14 Action

The Mas-related G protein-coupled receptor X2 (MrgX2) has been identified as a specific, high-potency receptor for Cortistatin-14.[19] This receptor is expressed in dorsal root ganglion neurons, suggesting a role for CST-14 in sensory processing and pain modulation.

Gq-Coupled Signaling and Intracellular Calcium Mobilization

Studies in heterologous expression systems have demonstrated that MrgX2 is coupled to Gq proteins. Upon CST-14 binding, MrgX2 activation leads to a robust increase in intracellular calcium levels, consistent with the Gq-PLC-IP3 signaling cascade. This pathway is distinct from the Gi/o-mediated inhibition characteristic of sst receptor signaling, highlighting the capacity of CST-14 to elicit diverse and even opposing cellular responses depending on the receptor subtype it engages.

The Role of the ERK/MAPK Pathway: A Context-Dependent Player

The extracellular signal-regulated kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and survival.[11] The involvement of the ERK/MAPK pathway in CST-14 signaling appears to be context-dependent. While some studies have reported that the antidepressant-like effects of CST-14 are independent of the ERK/mTOR pathway, other evidence suggests that ERK activation can be a downstream consequence of GPCR signaling.[2] The activation of Gq-coupled receptors, such as MrgX2, can lead to PKC-mediated activation of the Raf-MEK-ERK cascade. Further investigation is required to fully elucidate the role of this pathway in the diverse actions of CST-14 in the CNS.

Experimental Protocol: Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK), a marker of ERK activation, in neuronal cells following Cortistatin-14 treatment.

-

Cell Culture and Treatment:

-

Culture neuronal cells to approximately 80% confluency.

-

Serum-starve the cells for several hours to reduce basal ERK activation.

-

Treat the cells with Cortistatin-14 for various time points (e.g., 5, 15, 30 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[7]

-

-

Immunodetection:

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[7]

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[7]

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample to determine the relative level of ERK activation.

-

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Receptor Subtype | Value | Reference |

| IC50 (nM) | sst1 | 5 | [5] |

| sst2 | 0.09 | [5] | |

| sst3 | 0.3 | [5] | |

| sst4 | 0.2 | [5] | |

| sst5 | 0.3 | [5] | |

| EC50 (nM) | MrgX2 | 25 | [5] |

Signaling Pathway Diagrams

Caption: Cortistatin-14 signaling via somatostatin receptors.

Caption: Cortistatin-14 signaling via the MrgX2 receptor.

Conclusion and Future Directions

The signaling pathways of Cortistatin-14 in the central nervous system are complex and multifaceted, reflecting its engagement of a diverse array of receptors. The predominant inhibitory actions of CST-14 are mediated by the Gi/o-coupled somatostatin receptors, leading to the suppression of adenylyl cyclase and the modulation of key ion channels. However, its interactions with the Gq-coupled MrgX2 receptor and the GHS-R1a receptor unveil additional layers of signaling complexity, enabling CST-14 to elicit a broader range of cellular responses. A thorough understanding of these intricate signaling networks, facilitated by the robust experimental methodologies outlined in this guide, is paramount for the rational design of novel therapeutic agents that can selectively harness the beneficial effects of Cortistatin-14 for the treatment of a spectrum of neurological and psychiatric conditions. Future research should focus on dissecting the cell-type-specific expression of these receptors and the potential for receptor heterodimerization to further refine our understanding of Cortistatin-14's role in brain function.

References

-

Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway. (n.d.). PMC. Retrieved from [Link]

-

Olias, G., Viollet, C., Kusserow, H., Epelbaum, J., & Meyerhof, W. (2008). Pharmacological profile of somatostatin and cortistatin receptors. Molecular and Cellular Endocrinology, 286(1-2), 14-20. Retrieved from [Link]

-

Broglio, F., Papotti, M., Muccioli, G., & Ghigo, E. (2007). Brain-gut communication: cortistatin, somatostatin and ghrelin. Trends in Endocrinology and Metabolism, 18(6), 246-251. Retrieved from [Link]

-

Robas, N., Mead, E., & Fidock, M. (2003). MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion. Journal of Biological Chemistry, 278(45), 44400-44404. Retrieved from [Link]

-

de Lecea, L., & Castaño, J. P. (1998). Cortistatin increase of a potassium conductance in rat locus coeruleus in vitro. Neuroscience Letters, 248(3), 163-166. Retrieved from [Link]

-

Spier, A. D., & de Lecea, L. (2000). Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions. Brain Research Reviews, 33(2-3), 228-241. Retrieved from [Link]

-

de Lecea, L. (2008). Cortistatin--functions in the central nervous system. Molecular and Cellular Endocrinology, 286(1-2), 88-95. Retrieved from [Link]

-

McNeil, B. D., Pundir, P., Meeker, S., Han, L., Undem, B. J., Kulka, M., & Dong, X. (2019). MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo-allergic and anaphylactoid reactions. Allergy, 75(4), 846-859. Retrieved from [Link]

-

Gaurav, R., & Singh, S. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1705, 139-148. Retrieved from [Link]

-

Aourz, N., Portelli, J., Coppens, J., De Bundel, D., Di Giovanni, G., Van Eeckhaut, A., ... & Smolders, I. (2014). Cortistatin-14 mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors. CNS Neuroscience & Therapeutics, 20(5), 447-454. Retrieved from [Link]

-

Lujan, R., & Aguado, C. (2015). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Frontiers in Cellular Neuroscience, 9, 40. Retrieved from [Link]

-

Catterall, W. A. (2011). Voltage-gated calcium channels. Cold Spring Harbor Perspectives in Biology, 3(8), a003947. Retrieved from [Link]

-

CORT cortistatin [Homo sapiens (human)]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Cook, S. J., & McCormick, F. (1994). A novel screening procedure for isolating genes encoding signal transduction proteins. Methods in Enzymology, 238, 241-253. Retrieved from [Link]

-

Frank, C. A. (2014). How voltage-gated calcium channels gate forms of homeostatic synaptic plasticity. Frontiers in Cellular Neuroscience, 8, 23. Retrieved from [Link]

-

GHS-R1a. (n.d.). Mechanism of Action. Retrieved from [Link]

-

Zhang, W., & Liu, H. T. (2002). MAPK signal pathways in the regulation of cell proliferation in mammalian cells. Cell Research, 12(1), 9-18. Retrieved from [Link]

-

Law, S. F., Woulfe, D., & Reisine, T. (1995). Coupling specificity between somatostatin receptor sst2A and G proteins: isolation of the receptor-G protein complex with a receptor antibody. Molecular Pharmacology, 47(5), 981-989. Retrieved from [Link]

-

Babina, M., Wang, Z., Frank, M., & Artuc, M. (2022). Mast cells, cortistatin, and its receptor, MRGPRX2, are linked to the pathogenesis of chronic prurigo. Journal of Allergy and Clinical Immunology, 149(5), 1736-1745. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429-434. Retrieved from [Link]

-

Molecular Devices. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

-

Reuveny, E., Slesinger, P. A., Inglese, J., Morales, J. M., Iñiguez-Lluhi, J. A., Lefkowitz, R. J., ... & Jan, L. Y. (1994). Activation of the cloned muscarinic potassium channel by G protein beta gamma subunits. Nature, 370(6485), 143-146. Retrieved from [Link]

-

Wydeven, N., & Wickman, K. (2011). Targeting GIRK Channels for the Development of New Therapeutic Agents. Frontiers in Physiology, 2, 78. Retrieved from [Link]

-

Ogden, D., & Stanfield, P. (1987). Patch clamp techniques for single channel and whole-cell recording. Microelectrode techniques: the Plymouth workshop handbook, 63-94. Retrieved from [Link]

-

Hille, B. (1992). G protein-coupled mechanisms and nervous signaling. Neuron, 9(2), 187-195. Retrieved from [Link]

-

Neher, E. (1992).[19] Patch clamp techniques for studying ionic channels in excitable membranes. Methods in Enzymology, 207, 123-131. Retrieved from [Link]

- Hille, B. (2001). Ion channels of excitable membranes.

-

Revvity. (2024, June 11). How to run a cAMP HTRF assay. Retrieved from [Link] [Note: A placeholder URL is used as the original may not be persistent. The content is based on the provided search result.]

Sources

- 1. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERK MAP Kinase Activation in Superficial Spinal Cord Neurons Induces Prodynorphin and NK-1 Upregulation and Contributes to Persistent Inflammatory Pain Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 6. Coupling specificity between somatostatin receptor sst2A and G proteins: isolation of the receptor-G protein complex with a receptor antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mast cells, cortistatin, and its receptor, MRGPRX2, are linked to the pathogenesis of chronic prurigo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]

- 9. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ERK MAPK signaling pathway inhibition as a potential target to prevent autophagy alterations in Spinal Muscular Atrophy motoneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 12. G protein-coupled receptor interactions and modification of signalling involving the ghrelin receptor, GHSR1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | How voltage-gated calcium channels gate forms of homeostatic synaptic plasticity [frontiersin.org]

- 16. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ghs-r1a.com [ghs-r1a.com]

- 18. Activation and inhibition of G protein-coupled inwardly rectifying potassium (Kir3) channels by G protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Gene Expression and Cloning of Human Cortistatin

Abstract

This guide provides a comprehensive, in-depth exploration of the molecular biology, gene expression, and recombinant cloning of human Cortistatin (CST). Cortistatin is a neuropeptide with significant structural homology to somatostatin, yet it possesses a unique physiological profile, including roles in sleep regulation, immune response, and neuronal activity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind critical experimental decisions. We will navigate the complexities of the human CORT gene, its post-translational processing, and present a detailed roadmap for its successful cloning, expression, and purification, grounded in established scientific principles and methodologies.

The Biology of Human Cortistatin: From Gene to Active Peptide

A foundational understanding of Cortistatin's native biology is paramount before embarking on any cloning strategy. The experimental design must account for the gene's structure, its expression patterns, and the crucial post-translational modifications required to yield a functional peptide.

The Human CORT Gene

The human Cortistatin gene (CORT) is located on chromosome 1, specifically at band 1p36.22.[2] It encodes a 105-amino acid precursor protein known as prepro-cortistatin.[4] This precursor is the initial translation product and must undergo significant processing to become biologically active.

| Characteristic | Details | Source |

| Gene Symbol | CORT | NCBI[1][5] |

| Gene ID | 1325 | NCBI[1] |

| Chromosomal Location | 1p36.22 | Wikipedia[2] |

| Precursor Protein | Prepro-cortistatin | UniProt[4] |

| Precursor Length | 105 amino acids | UniProt[4] |

| Mature Peptides | Cortistatin-29 (CST-29), Cortistatin-17 (CST-17) | UniProt[4], PMC[6] |

Post-Translational Processing: The Genesis of Bioactivity

The journey from the 105-amino acid prepro-cortistatin to the active peptides is a multi-step process involving proteolytic cleavage. This pathway dictates the final structure and function of the molecule, a critical consideration for recombinant expression.

-

Signal Peptide Cleavage: The N-terminal 18 amino acids constitute a signal peptide that directs the nascent protein into the endoplasmic reticulum for secretion. This signal is cleaved, yielding pro-cortistatin.[4]

-

Prohormone Convertase Cleavage: Pro-cortistatin is further processed by prohormone convertases (PCs) at specific dibasic amino acid sites.[6] This cleavage results in the generation of two primary active forms in humans: a 29-amino acid peptide (CST-29) and a C-terminally derived 17-amino acid peptide (CST-17).[4][6]

-

Disulfide Bond Formation: A critical structural feature of active Cortistatin is an intramolecular disulfide bond between two cysteine residues (at positions 93 and 104 of the precursor).[4] This cyclic conformation is essential for receptor binding and biological activity.

Endogenous Gene Expression

The CORT gene is predominantly expressed in the central nervous system, specifically within a subset of inhibitory GABAergic interneurons in the cerebral cortex and hippocampus.[3][4] Expression has also been noted in various peripheral tissues, including immune cells and neuroendocrine tissues, suggesting a broader physiological role than initially understood.[1][7] This expression profile is a key factor when selecting a source for the gene's mRNA for cDNA library creation.

Strategic Blueprint for CORT Cloning

The success of a cloning project is determined by the strategic decisions made before the first pipette tip is touched. The unique properties of Cortistatin—a small, processed, and disulfide-bonded peptide—inform every step of this process.

Source of Genetic Material

-

cDNA Library: The traditional approach involves creating a complementary DNA (cDNA) library from a tissue with high CORT expression, such as human cortical tissue. This ensures the starting material is a faithful, intron-less copy of the transcribed mRNA.

-

Rationale: This method provides the natural coding sequence. However, access to high-quality human brain tissue can be a significant limitation.

-

-

Synthetic Gene Construction: A more modern and flexible approach is to synthesize the gene de novo. The coding sequence for prepro-cortistatin can be obtained from databases like NCBI (Accession: NM_001302.4).[4]

-

Rationale: This method bypasses the need for tissue, allows for codon optimization to enhance expression in a chosen host system (e.g., E. coli or mammalian cells), and facilitates the direct inclusion of restriction sites or other elements for cloning.[8] For these reasons, synthetic gene construction is often the preferred strategy.

-

Cloning Methodology: A Comparative Analysis

Several robust methods exist for inserting the CORT gene into an expression vector.[9][10]

-

Restriction Enzyme Cloning: The classic "cut and paste" method. It is reliable and cost-effective but can be limited by the presence of internal restriction sites and leaves a "scar" sequence.[9][11]

-

Ligation Independent Cloning (LIC) / Gibson Assembly: These methods rely on generating complementary overhangs via exonuclease activity, allowing for the seamless fusion of multiple DNA fragments.[9][12]

-

Rationale: Gibson Assembly is highly advantageous as it is seamless (no scar), directional, and highly efficient. It allows for precise fusion of the CORT coding sequence with desired tags and vector backbones. This is our recommended approach for its flexibility and precision.

-

-

Gateway Recombination Cloning: A high-throughput method using site-specific recombination. It is extremely efficient for shuttling a gene into multiple destination vectors but requires specialized, proprietary vectors and enzymes, which can be costly.[9]

Vector and Expression System Selection

The choice of expression vector and host system is arguably the most critical decision, as it directly impacts the structure and functionality of the final protein product.

| Expression System | Advantages | Disadvantages | Suitability for Cortistatin |

| E. coli | - High yield- Rapid growth- Low cost | - No post-translational modifications- Inefficient disulfide bond formation- Inclusion body formation common | Poor. The lack of disulfide bond machinery makes producing correctly folded, active Cortistatin extremely challenging without complex in vitro refolding protocols. |

| Yeast (P. pastoris) | - Eukaryotic folding- Secretion signals- High-density culture | - Hyper-glycosylation possible- Slower than bacteria | Good. A viable option that can handle disulfide bonds and secretion. May require optimization to ensure correct processing of the precursor. |

| Mammalian (HEK293, CHO) | - "Human-like" protein processing- Correct folding and disulfide bonds- Secretion of mature peptide | - Lower yield- High cost- Slower growth | Excellent/Optimal. Mammalian cells possess the necessary machinery (e.g., prohormone convertases, disulfide isomerases) to process prepro-cortistatin into its mature, active, and correctly folded forms and secrete it into the medium, simplifying purification. |

Recommendation: For producing biologically active Cortistatin, a mammalian expression system using a vector like pcDNA3.1 is strongly recommended. This vector contains a strong CMV promoter for high-level expression in mammalian cells. To facilitate purification, the CORT coding sequence can be fused with a C-terminal polyhistidine (His6) tag.

Experimental Workflow: A Step-by-Step Guide

This section provides a detailed methodology for cloning the human CORT gene into a mammalian expression vector using a synthetic gene and Gibson Assembly.

Protocol 1: Gene Synthesis and Primer Design

-

Obtain Sequence: Retrieve the human prepro-cortistatin coding sequence (CDS) from the NCBI database (e.g., from record NM_001302.4).

-

Codon Optimization: Use a publicly available tool to optimize the codon usage for expression in Homo sapiens (or your chosen mammalian host).

-

Order Synthetic Gene: Order the optimized gene from a reputable vendor. The gene should be delivered within a simple cloning vector.

-

Design PCR Primers: Design primers to amplify the CORT CDS from the synthesis vector. These primers must include ~20-25 bp overhangs that are homologous to the ends of your linearized mammalian expression vector (e.g., pcDNA3.1-His6).

| Primer Name | Sequence (5' -> 3') | Purpose |

| CORT_Fwd | [Vector Homology]-ATGCCCCTGAGCCCGGGC... | Adds homology to vector backbone upstream of the insertion site. Contains the start codon. |

| CORT_Rev | [Vector Homology]-...TTACACAGGAACAGCTGG | Adds homology to vector backbone downstream of the insertion site. Omits the native stop codon to allow for C-terminal tag fusion. |

Protocol 2: PCR Amplification and Vector Linearization

-

Amplify Insert: Perform a high-fidelity PCR using the primers from Protocol 1 and the synthetic gene as a template.

-

Linearize Vector: Digest the pcDNA3.1-His6 expression vector with restriction enzyme(s) at the desired insertion site.

-

Purify Fragments: Purify both the PCR product (insert) and the linearized vector using a PCR cleanup kit or gel extraction. Verify concentrations using a spectrophotometer.

Protocol 3: Gibson Assembly and Transformation

-

Set up Assembly Reaction: In a PCR tube, combine the purified insert and linearized vector in a 2:1 molar ratio with a commercial Gibson Assembly Master Mix.

-

Incubate: Incubate the reaction at 50°C for 60 minutes.

-

Transform E. coli: Transform a competent E. coli strain (e.g., DH5α) with 5-10 µL of the assembly reaction product using standard heat-shock or electroporation protocols.

-

Plate: Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., ampicillin) for selection. Incubate overnight at 37°C.

Protocol 4: Screening and Sequence Verification

-

Colony PCR: Pick 8-10 colonies and perform colony PCR using primers that flank the insertion site to screen for clones containing the insert of the correct size.

-

Miniprep: Inoculate liquid cultures from positive colonies and perform a plasmid miniprep to isolate the plasmid DNA.

-

Sanger Sequencing: Send the purified plasmid DNA for Sanger sequencing using a primer that binds upstream of the insertion site to confirm the sequence and orientation of the CORT gene are correct and in-frame with the C-terminal tag.

Recombinant Expression and Purification

Once a sequence-verified clone is obtained, the next phase is to produce and purify the recombinant protein.

Protocol 5: Mammalian Cell Transfection and Expression

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS to ~80-90% confluency.

-

Transfection: Transfect the cells with the sequence-verified pcDNA3.1-CORT-His6 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).

-

Expression and Harvest: 48-72 hours post-transfection, harvest the cell culture medium. Since Cortistatin is secreted, the protein of interest will be in the medium.

-

Clarify Supernatant: Centrifuge the harvested medium to pellet cells and debris. Filter the supernatant through a 0.22 µm filter.

Protocol 6: Affinity Purification

-

Equilibrate Resin: Equilibrate a Ni-NTA affinity chromatography column with a suitable binding buffer.

-

Load Sample: Load the clarified cell culture supernatant onto the column. The His-tagged Cortistatin will bind to the nickel resin.

-

Wash: Wash the column extensively with a wash buffer (containing a low concentration of imidazole) to remove non-specifically bound proteins.

-

Elute: Elute the purified Cortistatin-His6 from the column using an elution buffer containing a high concentration of imidazole.

-

Analyze: Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining to confirm the purity and size of the recombinant protein.

Functional Validation

Purification is not the end goal; validation of biological activity is essential.

-

Receptor Binding Assay: The most direct functional test is to determine if the recombinant Cortistatin can bind to its cognate receptors. This can be done by performing competitive binding assays using radiolabeled somatostatin and cells expressing somatostatin receptors (SSTRs).[13] Recombinant Cortistatin should compete with somatostatin for binding to all five SSTR subtypes.[1]

-

Cell-Based Functional Assay: Cortistatin, like somatostatin, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[4] A functional assay can be performed by treating cells (e.g., CHO cells expressing SSTR2) with forskolin to stimulate cAMP production, and then co-treating with the purified recombinant Cortistatin. A dose-dependent reduction in cAMP levels would confirm biological activity.

Conclusion

The successful cloning and expression of human Cortistatin is a multi-faceted process that hinges on a series of informed strategic decisions. By leveraging synthetic gene construction for flexibility, Gibson Assembly for precision, and a mammalian expression system for authentic post-translational processing, researchers can reliably produce biologically active Cortistatin. This recombinant peptide is an invaluable tool for dissecting its complex roles in neurophysiology and immunology, and for exploring its therapeutic potential in a range of human diseases.

References

-

CORT cortistatin [Homo sapiens (human)] - Gene - NCBI. National Center for Biotechnology Information. [Link]

-

CORT cortistatin [Homo sapiens (human)] - Gene - NCBI - NIH. National Center for Biotechnology Information. [Link]

-

Cortistatin 14, human, rat - GenScript. GenScript. [Link]

-

CORT - Cortistatin - Homo sapiens (Human) | UniProtKB | UniProt. UniProt. [Link]

-

Cortistatin (neuropeptide) - Wikipedia. Wikipedia. [Link]

-

Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed. PubMed. [Link]

-

Molecular Cloning Techniques - Addgene. Addgene. [Link]

-

Molecular cloning overview - techniques & workflow - YouTube. YouTube. [Link]

-

Cloning, mRNA expression, and chromosomal mapping of mouse and human preprocortistatin - PubMed. PubMed. [Link]

-

Processing of rat preprocortistatin in mouse AtT-20 cells - PubMed. PubMed. [Link]

-

Tissue expression of CORT - Summary - The Human Protein Atlas. The Human Protein Atlas. [Link]

-

Structural and compositional determinants of cortistatin activity - PubMed - NIH. PubMed. [Link]

-

Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC. National Center for Biotechnology Information. [Link]

-

8 Techniques to Clone A Gene: Which Method is THe BEst FOr You? - G-Biosciences. G-Biosciences. [Link]

-

Molecular Cloning Strategies - GenScript. GenScript. [Link]

-

Expression of cortistatin and MrgX2, a specific cortistatin receptor, in human neuroendocrine tissues and related tumours - PubMed. PubMed. [Link]

-

TrkB Signaling Influences Gene Expression in Cortistatin-Expressing Interneurons | eNeuro. eNeuro. [Link]

-

Protein expression & purification techniques - overview of some common techniques & typical workflow - YouTube. YouTube. [Link]

Sources

- 1. CORT cortistatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]

- 3. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. CORT cortistatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of cortistatin and MrgX2, a specific cortistatin receptor, in human neuroendocrine tissues and related tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. addgene.org [addgene.org]

- 10. youtube.com [youtube.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. genscript.com [genscript.com]

- 13. Structural and compositional determinants of cortistatin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Cortistatin-14 and Somatostatin: A Structural and Functional Guide

Introduction

In the intricate landscape of neuropeptide signaling, the structural and functional relationships between related peptides offer a fertile ground for discovery and therapeutic innovation. This guide provides an in-depth technical exploration of two such peptides: Cortistatin-14 (CST-14) and Somatostatin-14 (SST-14). While bearing a striking structural resemblance, these neuropeptides exhibit both overlapping and distinct physiological roles, a dichotomy that presents both challenges and opportunities for researchers and drug developers.

Somatostatin, a well-characterized hormone, is renowned for its broad inhibitory effects on endocrine and exocrine secretions, acting through a family of five G protein-coupled receptors (GPCRs), the somatostatin receptors (SSTRs 1-5).[1][2] Cortistatin, a more recently discovered neuropeptide, was named for its predominant expression in the cerebral cortex and its ability to depress cortical activity.[3] Intriguingly, CST-14 shares a high degree of sequence homology with SST-14 and demonstrates high-affinity binding to all five SSTRs, thereby mimicking many of somatostatin's classical functions.[3][4]

However, the narrative of Cortistatin-14 extends beyond mere mimicry. It possesses unique physiological functions, most notably the induction of slow-wave sleep and interactions with other receptor systems, including the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][4] This functional divergence, despite the structural conservation, underscores the subtle yet profound impact of specific amino acid substitutions on receptor activation and downstream signaling. This guide will dissect these structural nuances, delineate the convergent and divergent signaling pathways, and provide robust experimental protocols for their comparative analysis.

I. A Tale of Two Peptides: Structural Comparison of Cortistatin-14 and Somatostatin-14

The profound functional overlap between Cortistatin-14 and Somatostatin-14 is rooted in their remarkable structural similarity. Both are 14-amino-acid cyclic peptides, a feature conferred by a disulfide bond between two cysteine residues.[5] This cyclic conformation is crucial for their biological activity. Of the 14 amino acids, 11 are identical between human Cortistatin-14 and Somatostatin-14, highlighting a shared evolutionary origin and a conserved pharmacophore for SSTR binding.[3][6]

The key differences lie in the N-terminal region of the peptides. These variations, while seemingly minor, are responsible for the unique physiological profile of Cortistatin-14.

| Position | Somatostatin-14 | Cortistatin-14 |

| 1 | Alanine (Ala) | Proline (Pro) |

| 2 | Glycine (Gly) | Alanine (Ala) |

| 3 | Cysteine (Cys) | Cysteine (Cys) |

| 4 | Lysine (Lys) | Lysine (Lys) |

| 5 | Asparagine (Asn) | Asparagine (Asn) |

| 6 | Phenylalanine (Phe) | Phenylalanine (Phe) |

| 7 | Phenylalanine (Phe) | Phenylalanine (Phe) |

| 8 | Tryptophan (Trp) | Tryptophan (Trp) |

| 9 | Lysine (Lys) | Lysine (Lys) |

| 10 | Threonine (Thr) | Threonine (Thr) |

| 11 | Phenylalanine (Phe) | Phenylalanine (Phe) |

| 12 | Threonine (Thr) | Serine (Ser) |

| 13 | Serine (Ser) | Serine (Ser) |

| 14 | Cysteine (Cys) | Cysteine (Cys) |

Table 1: Amino Acid Sequence Comparison of Human Somatostatin-14 and Cortistatin-14.

The substitution of Alanine and Glycine in SST-14 with Proline and Alanine in CST-14, along with the Threonine to Serine change at position 12, likely influences the conformational flexibility of the N-terminal tail. This altered conformation is thought to be a key determinant of Cortistatin-14's ability to interact with receptors beyond the SSTR family.

Figure 1: Amino Acid Sequence Alignment

II. Functional Convergence and Divergence: A Tale of Two Signaling Profiles

The high structural homology between Cortistatin-14 and Somatostatin-14 translates to a significant overlap in their functional profiles, primarily through their shared interaction with the five somatostatin receptors. Both peptides are potent inhibitors of growth hormone and insulin secretion.[7][8] However, Cortistatin-14's unique structural features enable it to engage with other receptor systems, leading to a distinct set of physiological effects.

Convergent Signaling: The Somatostatin Receptor Pathway

Upon binding to SSTRs, both Cortistatin-14 and Somatostatin-14 trigger a canonical Gi/o-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, these peptides modulate ion channel activity, leading to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. The net effect is a hyperpolarization of the cell membrane and a reduction in cellular excitability and secretory processes.

Figure 2: Convergent SSTR Signaling Pathway

Divergent Signaling: The Unique Receptors of Cortistatin-14

Cortistatin-14's distinct physiological functions are mediated by its interaction with at least two other receptors: the growth hormone secretagogue receptor 1a (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).

-

GHS-R1a (Ghrelin Receptor): While somatostatin inhibits growth hormone release, Cortistatin-14 can also bind to the ghrelin receptor, which is the endogenous receptor for the hunger-stimulating hormone ghrelin.[8] The signaling through GHS-R1a is primarily coupled to the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] This cascade ultimately results in an increase in intracellular calcium concentrations. The physiological consequence of CST-14's interaction with GHS-R1a is complex and context-dependent, potentially modulating ghrelin's effects on metabolism and energy homeostasis.

-

MRGPRX2: This receptor is predominantly expressed on mast cells and is implicated in inflammatory and immune responses.[2] Cortistatin-14 is a potent agonist of MRGPRX2, which signals through a Gi-mediated pathway.[2] Activation of MRGPRX2 by CST-14 can lead to mast cell degranulation and the release of inflammatory mediators.[11] This interaction highlights a role for Cortistatin-14 in neuro-immune communication that is not shared by somatostatin.

Figure 3: Divergent CST-14 Signaling Pathways

III. Experimental Methodologies for Comparative Analysis

A thorough understanding of the structural and functional differences between Cortistatin-14 and Somatostatin-14 necessitates robust and well-controlled experimental methodologies. The following protocols provide a framework for the comparative analysis of these two neuropeptides.

A. Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of Cortistatin-14 and Somatostatin-14 to the various somatostatin receptors. The principle lies in the competition between a labeled ligand (radiolabeled somatostatin analog) and the unlabeled test peptides (CST-14 or SST-14) for binding to the receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing one of the five human SSTR subtypes.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [125I]-Tyr11-SST-14).

-

Increasing concentrations of the unlabeled competitor (CST-14 or SST-14).

-

The cell membrane preparation.

-

-

Include controls for total binding (no competitor) and non-specific binding (excess of unlabeled SST-14).

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 4: Radioligand Binding Assay Workflow

B. Functional Assays: Measuring Second Messenger Levels

Functional assays are crucial to determine the efficacy of Cortistatin-14 and Somatostatin-14 in activating their respective signaling pathways. This can be achieved by measuring the levels of key second messengers, such as cAMP and intracellular calcium.

This assay quantifies the inhibition of adenylyl cyclase activity by measuring the decrease in intracellular cAMP levels upon receptor activation.

Protocol:

-

Cell Preparation:

-

Seed cells expressing the receptor of interest (SSTRs or MRGPRX2) in a 96-well plate and grow to near confluency.

-

On the day of the assay, replace the culture medium with a stimulation buffer.

-

-

Agonist Stimulation:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add an adenylyl cyclase stimulator (e.g., forskolin) to all wells except the basal control.

-

Add increasing concentrations of the agonist (CST-14 or SST-14) to the appropriate wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log of the agonist concentration.

-

Determine the EC50 value from the dose-response curve.

-

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Protocol:

-

Cell Preparation and Dye Loading:

-

Seed cells expressing GHS-R1a in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing an organic anion transport inhibitor like probenecid to ensure dye retention.[12]

-

Incubate the plate to allow for dye de-esterification.

-

-

Agonist Addition and Fluorescence Measurement:

-

Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR).

-

Establish a baseline fluorescence reading.

-

Inject increasing concentrations of the agonist (CST-14) into the wells.

-

Immediately begin kinetic reading of the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity is directly proportional to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the log of the agonist concentration.

-

Determine the EC50 value from the dose-response curve.

-

Figure 5: Functional Assay Workflows

IV. Conclusion

Cortistatin-14 and Somatostatin-14 represent a fascinating case study in neuropeptide evolution and function. Their shared structural core provides a foundation for overlapping roles in neuroendocrine regulation, primarily through the somatostatin receptor system. However, the subtle amino acid variations in Cortistatin-14 bestow upon it a unique pharmacological profile, enabling it to engage with distinct receptor systems and mediate a broader range of physiological effects, including sleep modulation and immune responses.

For researchers and drug development professionals, a comprehensive understanding of these structural and functional nuances is paramount. The experimental methodologies outlined in this guide provide a robust framework for dissecting the convergent and divergent properties of these two intriguing neuropeptides. By elucidating the precise molecular mechanisms that govern their distinct activities, we can unlock new avenues for the development of targeted therapeutics with improved efficacy and reduced side effects. The continued exploration of the Cortistatin-Somatostatin axis promises to yield valuable insights into the complex interplay of structure, function, and signaling in the nervous, endocrine, and immune systems.

V. References

-

Somatostatin - Wikipedia. Available at: [Link]

-

Cortistatin-14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PubMed Central. Available at: [Link]

-

Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - MDPI. Available at: [Link]

-

Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed. Available at: [Link]

-

Cortistatin-17 and somatostatin-14 display the same effects on growth hormone, prolactin, and insulin secretion in patients with acromegaly or prolactinoma - PubMed. Available at: [Link]

-

Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC - PubMed Central. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

-

Endocrine activities of cortistatin-14 and its interaction with GHRH and ghrelin in humans - PubMed. Available at: [Link]

-

Amino acid sequence of somatostatin. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC. Available at: [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. Available at: [Link]

-

cAMP Hunter™ eXpress GPCR Assay. Available at: [Link]

-

Similarities and differences between cortistatin (CST)-14 and somatostatin-14. - ResearchGate. Available at: [Link]

-

Receptor Binding Assays - Multiwell Plates. Available at: [Link]

-

Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC - PubMed Central. Available at: [Link]

-

Mast cells, cortistatin, and its receptor, MRGPRX2, are linked to the pathogenesis of chronic prurigo - ResearchGate. Available at: [Link]

-

GHS-R1a constitutive activity and its physiological relevance - Frontiers. Available at: [Link]

-

Comparison of amino acid sequences of somatostatin-14 and octreotide.... - ResearchGate. Available at: [Link]

-

Blockade of MRGPRX2 Reduces Mast Cell-Driven Skin Responses - MDNewsline. Available at: [Link]

-

Different physiological effects mediated by distinct signaling pathways... - ResearchGate. Available at: [Link]

-

Radioligand binding methods: practical guide and tips - PubMed. Available at: [Link]

-

Using Calcium Imaging as a Readout of GPCR Activation - ResearchGate. Available at: [Link]

-

Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC - PubMed Central. Available at: [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. Available at: [Link]

-

Integrating GPCR Regulation and Calcium Dynamics in Airway Smooth Muscle Function: A Comprehensive Review - MDPI. Available at: [Link]

-

Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Available at: [Link]

-

How to run a cAMP HTRF assay - YouTube. Available at: [Link]

-

Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - MDPI. Available at: [Link]

-

Mechanism of Action - GHS-R1a. Available at: [Link]

-

Analyzing Radioligand Binding Data. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of cortistatin-14 and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Cortistatin-17 and somatostatin-14 display the same effects on growth hormone, prolactin, and insulin secretion in patients with acromegaly or prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endocrine activities of cortistatin-14 and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ghs-r1a.com [ghs-r1a.com]

- 11. researchgate.net [researchgate.net]

- 12. bio-protocol.org [bio-protocol.org]

Methodological & Application

Application Note: A-Z Protocol for High-Purity Synthesis and Purification of Cortistatin-14

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the chemical synthesis and subsequent purification of Cortistatin-14 (CST-14), a cyclic neuropeptide with significant biological activity. Cortistatin-14, with the sequence H-Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH and a critical disulfide bridge between Cys2 and Cys13, presents unique challenges in its production.[1] This document outlines a robust methodology centered on Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), followed by resin cleavage, cyclization, and final purification using Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices to ensure reproducibility and high purity of the final product.

Introduction to Cortistatin-14

Cortistatin-14 (CST-14) is an endogenous neuropeptide found predominantly in the cortex and hippocampus.[2] It shares significant structural and functional similarities with somatostatin-14, exhibiting high-affinity binding to all five somatostatin receptor subtypes (sst1-sst5).[2] Beyond its somatostatin-like activities, CST-14 possesses unique neuronal-depressant and sleep-modulating properties, making it a molecule of high interest in neuroscience and therapeutic development.[2]

The chemical synthesis of CST-14 is complicated by its 14-amino-acid sequence and the necessity of forming a specific disulfide bond to ensure its correct three-dimensional structure and biological function.[1] The following protocols are optimized to address these challenges systematically.

Table 1: Physicochemical Properties of Cortistatin-14

| Property | Value | Source |

| Sequence | H-Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH | [1] |

| One-Letter Sequence | PCKNFFWKTFSSCK (Disulfide bridge: Cys2-Cys13) | [1] |

| Molecular Formula | C₈₁H₁₁₃N₁₉O₁₉S₂ | [1] |

| Molecular Weight | 1721.1 g/mol | [1] |

| CAS Number | 186901-48-4 | [1] |

Principle of Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production.[3] In this method, the peptide is assembled in a stepwise fashion while its C-terminus is covalently anchored to an insoluble polymer resin.[3] This approach dramatically simplifies the process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple washing and filtration.[3][4]

The Fmoc/tBu (tert-Butyl) strategy is employed for this protocol.[5] The key principles are:

-

Nα-Amine Protection: The temporary Nα-amino protecting group is the base-labile Fmoc group. It is stable to acidic conditions but is efficiently removed by a mild base, typically piperidine in DMF.[6][7]

-

Side-Chain Protection: Acid-labile protecting groups (like tBu, Boc, Trt) are used for reactive amino acid side chains. These remain stable throughout the synthesis cycles and are removed simultaneously with resin cleavage in the final strong acid step.[5]

-

Orthogonality: The base-lability of Fmoc and the acid-lability of the side-chain protecting groups form an "orthogonal" system, allowing for selective deprotection at each step without compromising the integrity of other protecting groups or the resin linkage.[8]

Caption: High-level workflow for Cortistatin-14 synthesis and purification.

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust reagent quantities proportionally for different scales.

Materials and Reagents

-

Resin: Rink Amide resin (provides a C-terminal amide upon cleavage).

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA).

-

Amino Acids: Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH.

-

Coupling/Activating Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O), Dithiothreitol (DTT).

Step-by-Step Synthesis Cycle

The synthesis proceeds via sequential cycles of deprotection and coupling.[4][7]

Caption: The core Fmoc-SPPS deprotection and coupling cycle.

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-7 minutes.

-

Drain and repeat the piperidine treatment for another 5-7 minutes to ensure complete Fmoc removal.

-

-

Washing: Wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine.[9] A small sample of resin can be taken for a Kaiser test to confirm the presence of a free primary amine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-4 equivalents) and the coupling agent (e.g., HATU, 3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to activate the amino acid.

-

Immediately add this activation mixture to the resin.

-

Agitate for 45-60 minutes. The use of modern activators like HATU or COMU can significantly accelerate this step.[10]

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) to remove excess reagents and by-products.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence until the full-length peptide is assembled.

Cleavage, Cyclization, and Purification

Cleavage from Resin and Side-Chain Deprotection

Causality: A strong acid, Trifluoroacetic acid (TFA), is required to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups.[8][9] Scavengers are critical in this step to "trap" the highly reactive cationic species generated from the cleavage of protecting groups, preventing them from re-attaching to sensitive residues like Tryptophan or Cysteine.[11]

Protocol:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. For CST-14, a standard "Reagent K" is effective:

-

TFA (82.5%): The cleavage agent.

-

Water (5%): Scavenger.

-

Phenol (5%): Scavenger.

-

Thioanisole (5%): Scavenger.

-

1,2-Ethanedithiol (EDT) (2.5%): Scavenger, particularly for Trityl groups.

-

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[11]

-

Filter the resin and collect the TFA solution containing the cleaved, linear peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Disulfide Bond Formation (Cyclization)

Causality: The formation of the Cys2-Cys13 disulfide bridge is an oxidation reaction. This is typically achieved at high dilution in a slightly basic aqueous buffer to favor intramolecular cyclization over intermolecular polymerization, which would lead to dimers and oligomers.

Protocol:

-

Dissolve the crude linear peptide in a buffer of 0.1 M ammonium bicarbonate (pH ~8.0) at a low concentration (e.g., 0.1-0.5 mg/mL).

-

Stir the solution gently, open to the air, for 12-24 hours. The dissolved oxygen in the buffer acts as the oxidizing agent.

-

Monitor the reaction progress using analytical HPLC and mass spectrometry to observe the disappearance of the linear peptide peak and the appearance of the cyclized product peak.

-

Once the reaction is complete, lyophilize (freeze-dry) the solution to obtain the crude cyclized peptide.[12]

Purification by Preparative RP-HPLC

Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification.[13] It separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradually increasing gradient of an organic solvent (like acetonitrile), with more hydrophobic peptides eluting later.[13]

Protocol:

-

System Setup:

-

Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

-

Method Development: First, perform an analytical HPLC run to determine the retention time of the target peptide and optimize the gradient.[12]

-

Purification Run:

-

Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A (or a solvent like DMSO if solubility is an issue).[14]

-

Inject the sample onto the equilibrated column.

-

Run a linear gradient to elute the peptide. A typical gradient is shown in the table below.

-

Monitor the elution profile at a wavelength of 214-220 nm, where the peptide backbone absorbs UV light.[13]

-

-

Fraction Collection: Collect fractions corresponding to the main peak of the cyclized Cortistatin-14.

-

Analysis and Pooling: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm purity and identity. Pool the fractions that meet the desired purity specification (e.g., >98%).

-

Lyophilization: Freeze the pooled fractions and lyophilize them to obtain the final, pure Cortistatin-14 peptide as a white, fluffy powder.

Table 2: Example Preparative RP-HPLC Gradient

| Time (minutes) | % Mobile Phase B (Acetonitrile w/ 0.1% TFA) | Flow Rate (mL/min) |

| 0 | 10 | 15.0 |

| 5 | 10 | 15.0 |

| 55 | 60 | 15.0 |

| 60 | 95 | 15.0 |

| 65 | 95 | 15.0 |

| 70 | 10 | 15.0 |

Quality Control and Characterization

To validate the final product, two primary analytical techniques are essential:

-

Analytical RP-HPLC: To determine the purity of the final product. The result should show a single major peak.

-

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized peptide, verifying that it matches the theoretical mass of Cortistatin-14 (1721.1 Da). This also confirms the successful formation of the single disulfide bond (loss of 2 Da compared to the linear, reduced form).

Storage and Handling

The final lyophilized peptide should be stored at -20°C or lower to ensure long-term stability. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Reconstitute in an appropriate buffer as needed for experimental use.

References

-

Let's Learn Science. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Video]. YouTube. [Link]

-

Teledyne ISCO. (2020, March 27). Peptide Purification. [Video]. YouTube. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 301-324. [Link]

-

AAPPTec. Planning a Peptide Synthesis.[Link]

- Linde, K. G., et al. (2012). Preparative RP-HPLC Method For Purifying Peptides.

-

Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 203-219. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Link]

- Larsen, B. D., & Holm, A. (2015). Cleavage of synthetic peptides.

-

ResearchGate. (2013). How to purify polar cyclic peptides?[Link]

-

Pennington, M. W., & Dunn, B. M. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63-72. [Link]

-

Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[Link]

Sources

- 1. cpcscientific.com [cpcscientific.com]

- 2. rndsystems.com [rndsystems.com]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. bachem.com [bachem.com]

- 14. youtube.com [youtube.com]

Application Notes & Protocols: Dissecting Cortistatin-14 Signaling Using Ghrelin Receptor Knockout Mice

Introduction: The Scientific Rationale for a Dual-Receptor Ligand

Neuropeptides are a diverse class of signaling molecules that modulate a vast array of physiological processes, from neuronal activity to metabolic homeostasis.[1][2][3] Among these, Cortistatin-14 (CST-14), a cyclic neuropeptide primarily expressed in the cortex and hippocampus, presents a unique case for investigation. Structurally, CST-14 shares significant homology with somatostatin-14 (SST-14), enabling it to bind with high affinity to all five somatostatin receptor subtypes (SST1-5).[4][5] This interaction underlies many of its shared functions with somatostatin, including the depression of neuronal activity and modulation of inflammatory responses.[4][6]

However, CST-14 possesses a critical distinction from somatostatin: it is also a potent ligand for the ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHSR-1a).[5][7] The ghrelin receptor's endogenous ligand, ghrelin, is famously known as the "hunger hormone," playing a pivotal role in appetite stimulation, growth hormone release, and energy balance.[8][9]

This dual-receptor activity positions CST-14 as a fascinating molecular switch, capable of integrating signals from two distinct and vital physiological systems. It raises a fundamental question: which of CST-14's effects are mediated by somatostatin receptors, which are mediated by the ghrelin receptor, and are there instances of synergistic or antagonistic crosstalk?

To deconvolve these complex interactions, a precise and targeted experimental model is required. The ghrelin receptor knockout (GHSR-KO) mouse provides an invaluable tool for this purpose. By studying the effects of CST-14 in an animal model completely lacking its non-somatostatin target, researchers can isolate and characterize the GHSR-independent actions of the peptide. Any physiological or behavioral response to CST-14 administration that persists in GHSR-KO mice can be confidently attributed to its activity at somatostatin receptors. Conversely, any effect observed in wild-type mice that is absent in GHSR-KO mice is definitively mediated by the ghrelin receptor. This guide provides the conceptual framework and detailed protocols for leveraging this powerful model system.

The Experimental Model: GHSR-KO Mice

Generation and Characteristics

GHSR-null mice are typically generated using homologous recombination in embryonic stem cells. A common strategy involves inserting a transcriptional blocking cassette, often flanked by loxP sites, into the Ghsr gene, which prevents the transcription and translation of a functional receptor.[10][11] While various GHSR-KO models exist, they generally show subtle phenotypes under standard chow conditions but exhibit significant resistance to diet-induced obesity.[10][11][12] They may also display alterations in circadian rhythms and feeding behavior under specific environmental conditions.[13] It is crucial for researchers to use wild-type (WT) littermates as controls to account for any variations in genetic background.

Protocol: Genotyping of GHSR-KO Mice

Verifying the genotype of each animal is the foundational step for any experiment. Polymerase Chain Reaction (PCR) on DNA extracted from tail snips or ear punches is the standard method.

Table 1: PCR Protocol for GHSR Genotyping

| Step | Parameter | Description |

| 1. DNA Extraction | Reagents | Commercial DNA extraction kit (e.g., DNeasy Blood & Tissue Kit) |

| Procedure | Follow manufacturer's instructions for tail snips. Elute DNA in nuclease-free water. | |

| Quantification | Measure DNA concentration using a spectrophotometer (e.g., NanoDrop). | |

| 2. PCR Reaction | Master Mix | 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂) |

| Primers | Design three primers: a common forward primer, a WT-specific reverse primer, and a KO-specific reverse primer. | |

| DNA Template | ~50-100 ng of genomic DNA per reaction. | |

| Cycling Conditions | 1. Initial Denaturation: 95°C for 3 min. | |